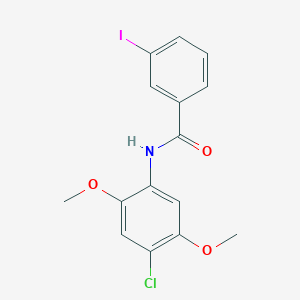
N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and two methoxy groups on the phenyl ring, and an iodine atom on the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 3-iodobenzoic acid.
Formation of Intermediate: The 4-chloro-2,5-dimethoxyaniline is first reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-iodobenzoic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.
Substitution: The iodine atom on the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its unique chemical properties.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogenic compound with a similar structure but different pharmacological properties.
N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Another benzamide derivative with different functional groups and applications.
Uniqueness: N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide is unique due to the combination of chloro, methoxy, and iodine substituents, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-13-8-12(14(21-2)7-11(13)16)18-15(19)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDRUCROBOHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)I)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


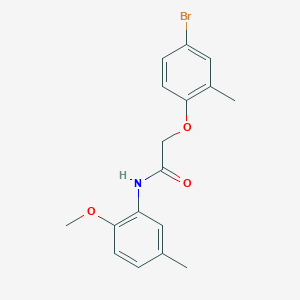
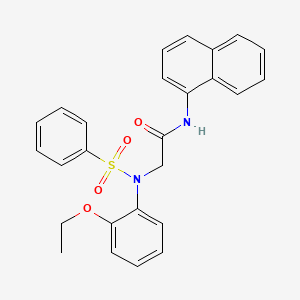
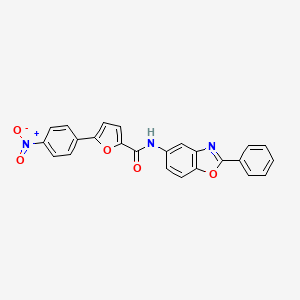

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3737684.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3737692.png)
![N-(2-BROMOPHENYL)-2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3737694.png)
![N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B3737704.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B3737710.png)
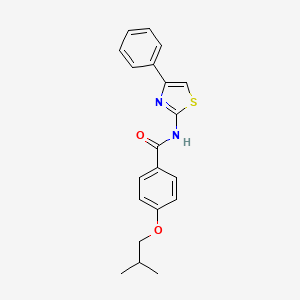

![(2E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE](/img/structure/B3737739.png)
![5-bromo-2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3737743.png)
![Methyl 2-[benzyl-(4-methoxyphenyl)sulfonylamino]benzoate](/img/structure/B3737745.png)
